6-imino-N-(2-methoxyethyl)-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Description
6-imino-N-(2-methoxyethyl)-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C21H26N6O4 and its molecular weight is 426.477. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone indicates the potential for anti-inflammatory and analgesic agents. These compounds exhibit high inhibitory activity on COX-2 selectivity, demonstrating significant analgesic and anti-inflammatory activities, suggesting that related compounds could be explored for similar biological activities in scientific research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Medicinal Chemistry and Drug Discovery
The discovery of benzimidazole derivatives as renin inhibitors for potential treatment of hypertension showcases the process of optimizing compounds to improve pharmacokinetic profiles while maintaining or enhancing biological activity. This research demonstrates the importance of structural modification in drug discovery, particularly in improving oral bioavailability and potency of compounds (Tokuhara et al., 2018).
Advanced Synthesis Techniques
Studies on the Rhodium(III)-catalyzed imidoyl C-H activation and coupling with diazo esters to give pyrido[1,2-a]pyrimidin-4-ones illustrate advanced synthetic techniques for constructing complex heterocyclic structures. This research highlights the utility of these methods in generating compounds with a broad range of functional groups, which could be applicable to the synthesis of compounds like 2-imino-N-(2-methoxyethyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide for specific research applications (Hoang, Zoll, & Ellman, 2019).
Radiochemistry for Imaging Applications
The synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease represents a specific application of radiochemistry in neuroscience research. Such compounds are essential for developing imaging agents that can help in the diagnosis and study of neurological conditions, indicating a potential area of application for structurally related compounds (Wang, Gao, Xu, & Zheng, 2017).
Properties
IUPAC Name |
6-imino-N-(2-methoxyethyl)-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-30-11-5-23-20(28)15-14-16-19(24-17-4-2-3-6-26(17)21(16)29)27(18(15)22)8-7-25-9-12-31-13-10-25/h2-4,6,14,22H,5,7-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGAUFNLBATHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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